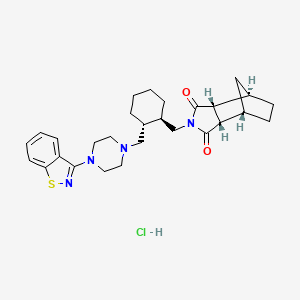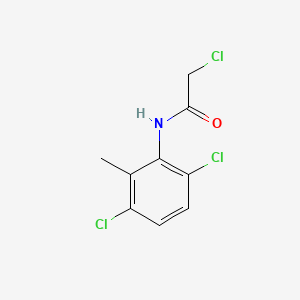
2-Chloro-N-(3,6-dichloro-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(3,6-dichloro-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H8Cl3NO and a molecular weight of 252.52 g/mol . It is a member of the acetamide family and is characterized by the presence of chloro and methyl substituents on the phenyl ring. This compound is often used in research settings, particularly in the study of kinase modulators .
準備方法
The synthesis of 2-Chloro-N-(3,6-dichloro-2-methylphenyl)acetamide typically involves the reaction of 3,6-dichloro-2-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2-Chloro-N-(3,6-dichloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
科学的研究の応用
2-Chloro-N-(3,6-dichloro-2-methylphenyl)acetamide is used in various scientific research applications, including:
作用機序
The mechanism of action of 2-Chloro-N-(3,6-dichloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as kinases. By modulating kinase activity, the compound can influence various cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific context of its use in research .
類似化合物との比較
2-Chloro-N-(3,6-dichloro-2-methylphenyl)acetamide can be compared with other similar compounds, such as:
2-Chloro-N-(2,6-dimethylphenyl)acetamide: This compound has similar structural features but differs in the position and number of chloro and methyl substituents.
2-Chloro-N-(3,5-dimethylphenyl)acetamide: Another structurally related compound with different substitution patterns.
2-Chloro-N-(2,4-dichlorophenyl)acetamide: This compound has two chloro substituents on the phenyl ring but in different positions compared to this compound.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and its resulting chemical and biological properties.
特性
分子式 |
C9H8Cl3NO |
|---|---|
分子量 |
252.5 g/mol |
IUPAC名 |
2-chloro-N-(3,6-dichloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C9H8Cl3NO/c1-5-6(11)2-3-7(12)9(5)13-8(14)4-10/h2-3H,4H2,1H3,(H,13,14) |
InChIキー |
UEKQRLOVNKFKJF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1NC(=O)CCl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,12-dimethyl-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13861561.png)
![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B13861562.png)
![5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13861569.png)
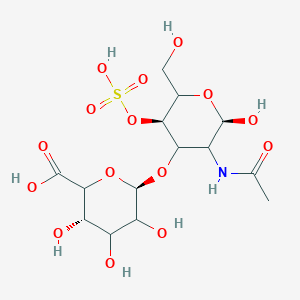
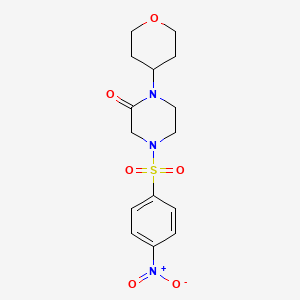
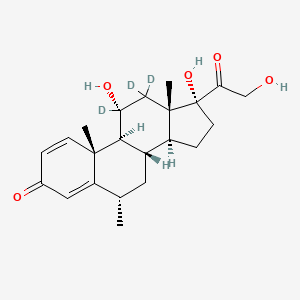
![6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)
![[4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
![2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13861605.png)

![tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate](/img/structure/B13861618.png)
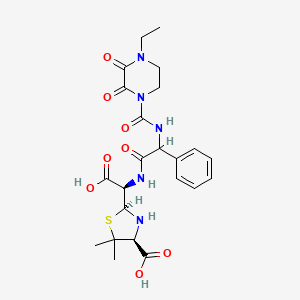
![N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)
